![molecular formula C15H16F2O2 B13201285 4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13201285.png)
4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a benzopyran derivative and a cyclohexanone derivative. The reaction conditions often require the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of Fluorine Atoms: The introduction of fluorine atoms at the 4’ positions can be achieved through electrophilic fluorination reactions. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose.
Methylation: The methyl group at the 6-position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4’,4’-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4’,4’-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme interactions and cellular processes.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 4’,4’-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the spirocyclic structure can provide rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid:
4,4’-Difluorobenzil: A benzil derivative used in various organic synthesis reactions.
Uniqueness
4’,4’-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and potential biological activity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C15H16F2O2 |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
4',4'-difluoro-6-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C15H16F2O2/c1-10-2-3-13-11(8-10)12(18)9-14(19-13)4-6-15(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
GLJPDYOMPXAXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCC(CC3)(F)F)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanol](/img/structure/B13201207.png)
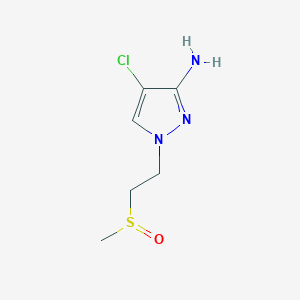
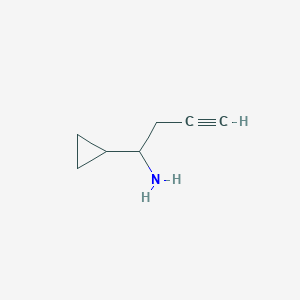
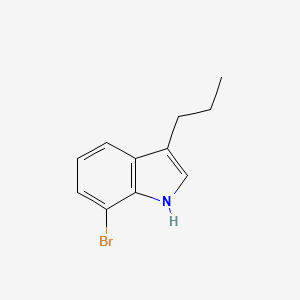
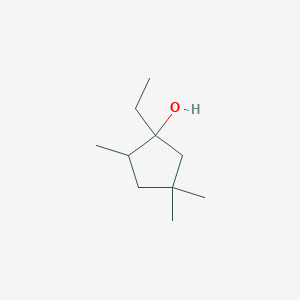




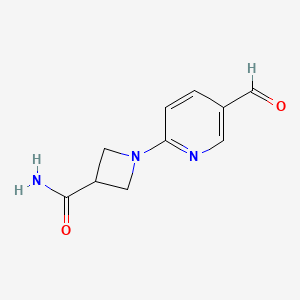
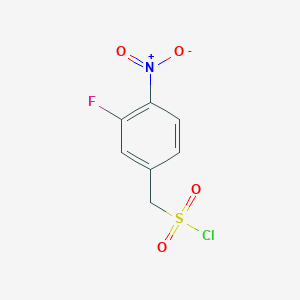

![5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13201271.png)
